
Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate, also known as FGIN-1-27, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the benzofuran family and has been found to exhibit a range of pharmacological effects, including antipsychotic, anxiolytic, and antidepressant properties. In
Wissenschaftliche Forschungsanwendungen
Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate has also been shown to improve cognitive function and memory in rats. Additionally, it has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Wirkmechanismus
The exact mechanism of action of Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate is not fully understood. However, it has been suggested that it acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. These actions may contribute to its antipsychotic, anxiolytic, and antidepressant effects.
Biochemische Und Physiologische Effekte
Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate has also been found to increase the expression of genes involved in neuroprotection and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate in lab experiments is that it has been extensively studied and its pharmacological effects are well understood. Additionally, it has been shown to have a good safety profile in animal studies. However, one limitation is that it may not be suitable for use in certain experiments due to its specific mechanism of action and pharmacological effects.
Zukünftige Richtungen
There are several potential future directions for research on Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies could explore its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Future research could also focus on developing new derivatives of Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate with improved pharmacological properties. Finally, studies could investigate the long-term effects of Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate on the brain and its potential for neuroprotection.
Synthesemethoden
Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate can be synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the synthesis of 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with isobutyl alcohol to yield Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate.
Eigenschaften
Produktname |
Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate |
|---|---|
Molekularformel |
C19H25NO5 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-methylpropyl 5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H25NO5/c1-12(2)11-24-19(22)17-13(3)25-16-5-4-15(21)14(18(16)17)10-20-6-8-23-9-7-20/h4-5,12,21H,6-11H2,1-3H3 |
InChI-Schlüssel |
QQKXFOUOJHCLGF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCOCC3)O)C(=O)OCC(C)C |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCOCC3)O)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



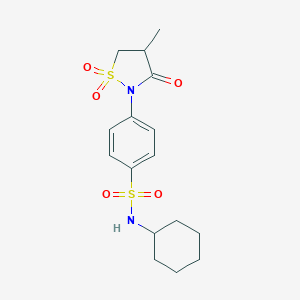

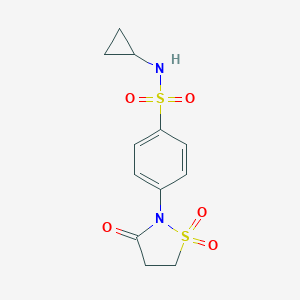
![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)
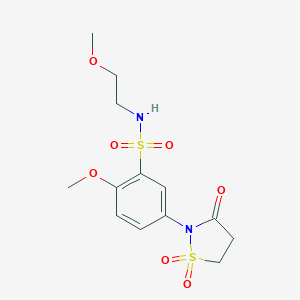
![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)
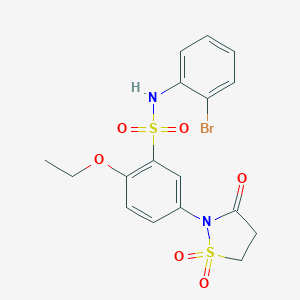
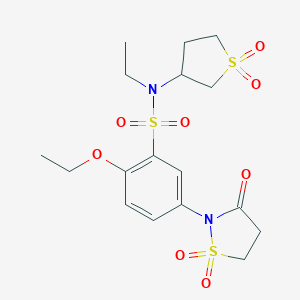
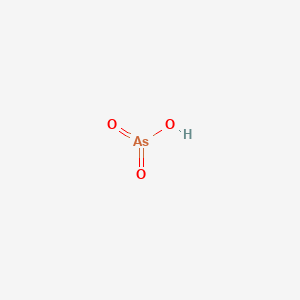
![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)
![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)